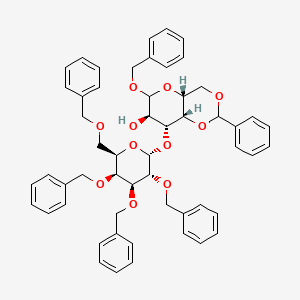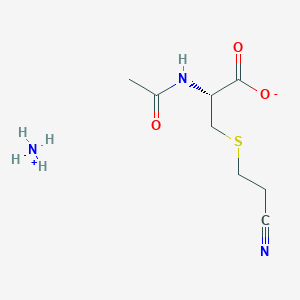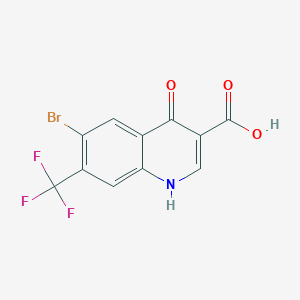
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
Übersicht
Beschreibung
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family1. It has a molecular formula of C11H5BrF3NO3 and a molecular weight of 336.06 g/mol1.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. However, 4-Hydroxy-7-(trifluoromethyl)quinoline, a related compound, has been used in the synthesis of 4[[7-(trifluoromethyl)quinolin-4-yl]oxy]pthalonitrile2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the literature. However, it is known that it contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring1.Chemical Reactions Analysis
The specific chemical reactions involving 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid are not well-documented in the literature. However, quinoline compounds are known to be involved in a wide range of chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. However, it is known that it has a molecular weight of 336.06 g/mol1.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Research has shown the synthesis and diuretic activity of related quinoline derivatives. For instance, the ethyl ester of a similar quinoline compound reacted with bromine, resulting in a bromo-substituted product that exhibited increased diuretic activity compared to its non-brominated analogs (Ukrainets, Golik, & Chernenok, 2013).
- Another study focused on the bromination of ethyl quinoline carboxylate, leading to the formation of bromo-substituted isomers. This research highlights the structural features of the reaction products (Ukrainets et al., 2013).
Development of Novel Compounds
- A study conducted in 2003 explored the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which upon bromination, yielded derivatives of quinoline-3-carboxylic acids. These compounds were then further processed into other chemical structures (Klásek, Kořistek, Sedmera, & Halada, 2003).
Antibacterial Activity
- A study in 2012 synthesized optically pure α-amino acid functionalized 7-trifluoromethyl substituted quinolone derivatives, including 6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. These compounds showed promising antibacterial activity against various bacterial strains (Lingaiah et al., 2012).
Photophysical and Biomolecular Studies
- A study in 2018 synthesized new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from 6-bromo-4-trifluoromethyl-quinolines. The study investigated their photophysical and biomolecular binding properties, providing insights into their potential applications in these fields (Bonacorso et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the literature. However, related compounds such as 4-Hydroxy-7-(trifluoromethyl)quinoline have been classified as causing skin and eye irritation and may cause respiratory irritation4.
Zukünftige Richtungen
The future directions for the research and development of this compound are not well-documented in the literature. However, quinoline compounds are known to have a wide range of applications in medicinal chemistry, suggesting potential future directions for this compound3.
Eigenschaften
IUPAC Name |
6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-7-1-4-8(2-6(7)11(13,14)15)16-3-5(9(4)17)10(18)19/h1-3H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDXJOWYOADTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)C(F)(F)F)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)
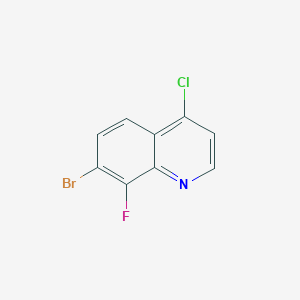
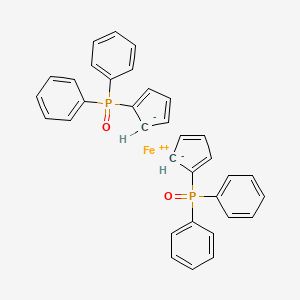
![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)
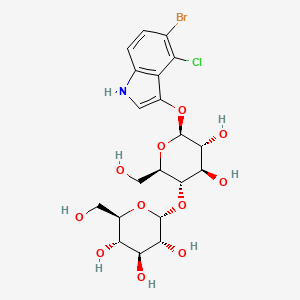
![4-[2,3-Bis(tert-butoxycarbonyl)guanidino]butyl-1-amine hydrogen 4-methylbenzenesulfonate](/img/structure/B1384707.png)
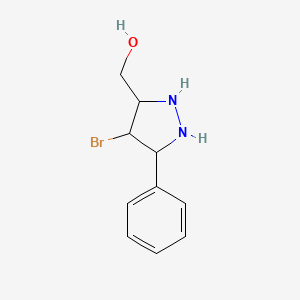
![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-2-methylpiperidine](/img/structure/B1384716.png)
